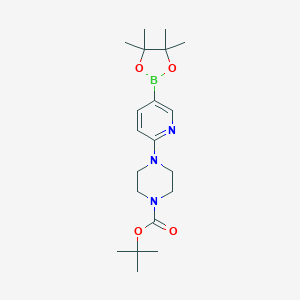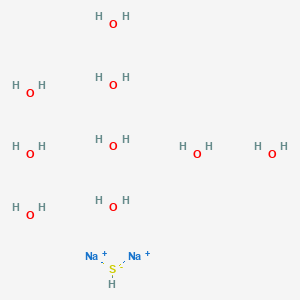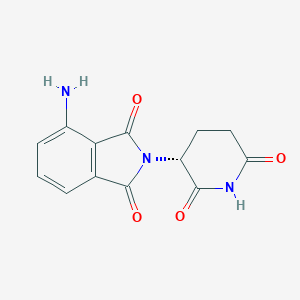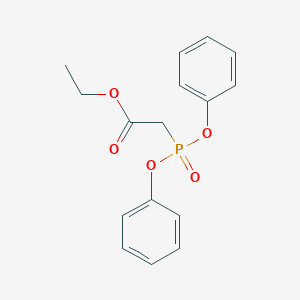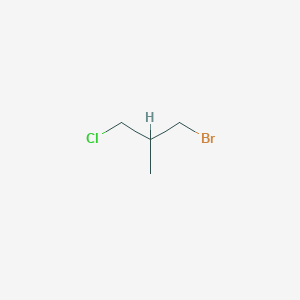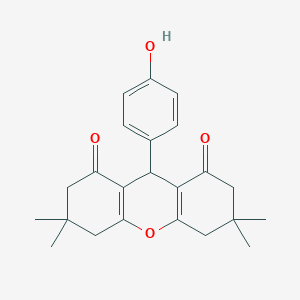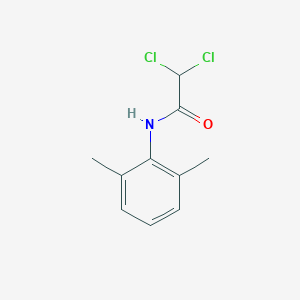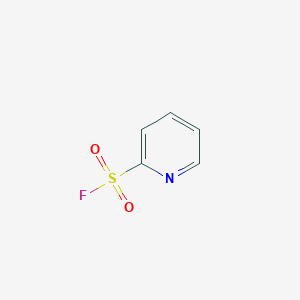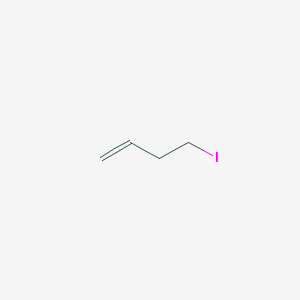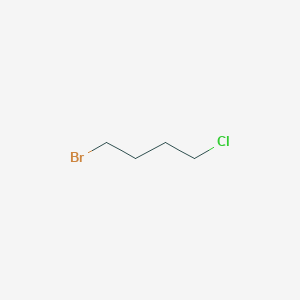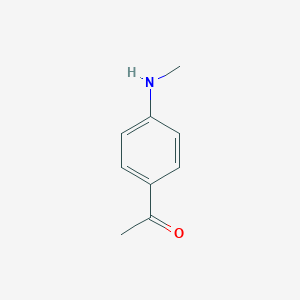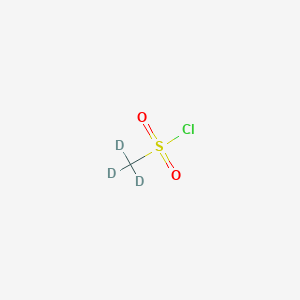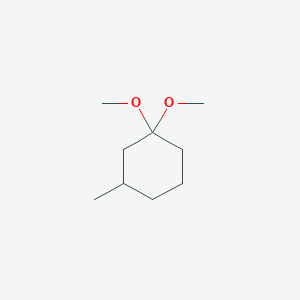
1,1-Dimethoxy-3-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxy-3-methylcyclohexane is a cyclohexane derivative that has gained attention due to its potential as a pharmaceutical drug. It is a colorless liquid with a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol.
Mécanisme D'action
The mechanism of action of 1,1-Dimethoxy-3-methylcyclohexane is not fully understood. It is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also work by inhibiting the formation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Effets Biochimiques Et Physiologiques
1,1-Dimethoxy-3-methylcyclohexane has been found to have anti-inflammatory and analgesic effects. It can reduce pain and inflammation in animal models. It has also been found to inhibit the formation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1-Dimethoxy-3-methylcyclohexane in lab experiments is its potential as a pharmaceutical drug. It has been found to have anti-inflammatory and analgesic effects, as well as potential as a treatment for Alzheimer's disease. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to fully understand its effects.
Orientations Futures
There are several future directions for research on 1,1-Dimethoxy-3-methylcyclohexane. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Another direction is to study its effects on other inflammatory conditions, such as arthritis. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
Méthodes De Synthèse
1,1-Dimethoxy-3-methylcyclohexane can be synthesized through the reaction of cyclohexanone with methanol and hydrochloric acid. The reaction produces 1,1-dimethoxy-3-methylcyclohexane as the main product. The reaction is carried out under reflux conditions, and the yield of the product can be improved by using a catalyst such as sulfuric acid.
Applications De Recherche Scientifique
1,1-Dimethoxy-3-methylcyclohexane has been studied for its potential as a pharmaceutical drug. It has been found to have anti-inflammatory and analgesic effects. Studies have shown that it can reduce pain and inflammation in animal models. It has also been studied for its potential as a treatment for Alzheimer's disease. The compound has been found to inhibit the formation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Propriétés
Numéro CAS |
18349-16-1 |
|---|---|
Nom du produit |
1,1-Dimethoxy-3-methylcyclohexane |
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1,1-dimethoxy-3-methylcyclohexane |
InChI |
InChI=1S/C9H18O2/c1-8-5-4-6-9(7-8,10-2)11-3/h8H,4-7H2,1-3H3 |
Clé InChI |
ITBKAZNVWBGZPD-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)(OC)OC |
SMILES canonique |
CC1CCCC(C1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



